molecular formula C12H13N3 B13107493 2-Phenyl-1-(pyrimidin-2-yl)ethanamine

2-Phenyl-1-(pyrimidin-2-yl)ethanamine

Cat. No.: B13107493
M. Wt: 199.25 g/mol
InChI Key: SDUPGQBSWSABRG-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyrimidin-2-yl)ethanamine is a secondary amine featuring a pyrimidine ring at the 1-position and a phenyl group at the 2-position of the ethanamine backbone. Its molecular formula is C₁₂H₁₃N₃ (molecular weight: 199.26 g/mol). This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of receptor-targeting agents.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C12H13N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2

InChI Key

SDUPGQBSWSABRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted ethanamine. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(pyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, a study highlighted that derivatives of this compound exhibited cytotoxic effects that outperformed traditional chemotherapeutics such as bleomycin .

Additionally, the compound has shown anti-inflammatory effects , making it a candidate for treating conditions characterized by excessive inflammation. Its mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Emerging research indicates that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine may possess neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where inhibition of cholinesterase enzymes can lead to improved cognitive function by maintaining higher levels of acetylcholine .

Studies have shown that similar compounds effectively inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease.

Case Study 1: Anticancer Mechanism

A notable study published in a peer-reviewed journal explored the anticancer mechanisms of pyrimidine derivatives, including this compound. Researchers found that treatment with this compound resulted in significant apoptosis in FaDu hypopharyngeal tumor cells, indicating its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotective agents, researchers investigated the effects of pyrimidine derivatives on cholinesterase inhibition. Results indicated that compounds similar to this one effectively inhibited both acetylcholinesterase and butyrylcholinesterase, suggesting their potential applications in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of collagen prolyl-4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine and Analogues

Compound Name Molecular Formula Molecular Weight Structural Features Biological Activity Synthesis Method
2-Phenyl-1-(pyrimidin-2-yl)ethanamine C₁₂H₁₃N₃ 199.26 g/mol Pyrimidine, phenyl on ethanamine Pharmaceutical intermediate Condensation/reduction
Dolaphenine C₁₁H₁₂N₂S 204.07 g/mol Thiazole, phenyl on ethanamine Antiplasmodial, cytotoxic Thiazole ring formation
1-Phenyl-2-(pyridin-2-yl)ethanamine C₁₃H₁₄N₂ 198.27 g/mol Pyridine, phenyl on ethanamine CNS receptor modulation (inferred) Coupling reactions
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine C₁₆H₁₅N₃O 265.32 g/mol Oxadiazole, phenyl substituents Bioisostere potential Amidoxime cyclization
2-Phenyl-2-pyrrolidin-1-ylethanamine C₁₂H₁₈N₂ 190.28 g/mol Pyrrolidine, phenyl on ethanamine CNS applications (hypothesized) Alkylation of pyrrolidine
2-Phenyl-1-(1H-tetrazol-5-yl)ethylamine C₉H₁₁N₅ 189.22 g/mol Tetrazole, phenyl on ethanamine Metabolic stability enhancement Azide cycloaddition
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethanamine C₁₀H₁₆N₆ 220.28 g/mol Piperazine-pyrimidine, ethanamine Dopamine D2 receptor studies Nitrile reduction

Structural and Functional Insights

Heterocyclic Modifications: Pyrimidine vs. Thiazole (Dolaphenine): Replacing pyrimidine with thiazole introduces sulfur, altering electronic properties and enhancing antiplasmodial activity. Pyrimidine vs. Oxadiazole and Tetrazole: These bioisosteres mimic carbonyl groups, improving metabolic stability. The oxadiazole derivative (C₁₆H₁₅N₃O) may serve as a carboxylate surrogate in drug design.

Biological Activity :

  • Dopamine Receptor Targeting : The piperazine-pyrimidine derivative (C₁₀H₁₆N₆) demonstrates affinity for dopamine D2 receptors, suggesting CNS applications.
  • Cytotoxicity : Dolaphenine (C₁₁H₁₂N₂S) is incorporated into tubulysin analogs, highlighting its role in anticancer agent development.

Synthetic Approaches :

  • Reduction Strategies : 2-(Pyrimidin-2-yl)ethanamine derivatives are synthesized via nitrile reduction (e.g., 97% yield in ).
  • Heterocycle Formation : Thiazole and oxadiazole rings are constructed using Hantzsch synthesis and amidoxime cyclization, respectively.

Biological Activity

2-Phenyl-1-(pyrimidin-2-yl)ethanamine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenyl group and a pyrimidine moiety, which may contribute to its interaction with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine is C13H14N2, with a molecular weight of 214.26 g/mol. It features a pyrimidine ring that is known for its role in various biological processes and as a building block in pharmaceutical chemistry.

Biological Activity Overview

Research indicates that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human hepatocarcinoma cells (Hep3B), suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Molecular docking studies suggest strong interactions with caspase-3 and NF-kappa B proteins, indicating its role in apoptosis and inflammatory pathways .

The mechanism by which 2-Phenyl-1-(pyrimidin-2-yl)ethanamine exerts its biological effects appears to involve modulation of signaling pathways and enzyme activity. The fluorinated derivatives of similar compounds have shown enhanced binding affinity to target proteins, which may also apply to this compound due to structural similarities .

Anticancer Potential

A significant study investigated the anticancer properties of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine against various cancer cell lines. The findings indicated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values for Hep3B cells were found to be significantly lower compared to control groups, suggesting potent cytotoxicity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine with several key proteins involved in cancer pathways. The binding energies calculated were indicative of strong interactions, particularly with caspase-3 (binding energy: -10.0 kJ/mol) and NF-kappa B (binding energy: -10.9 kJ/mol). These results support the hypothesis that this compound may act as a promising lead for further development as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine compared to structurally similar compounds:

CompoundAntitumor ActivityEnzyme InhibitionBinding Affinity (kJ/mol)
2-Phenyl-1-(pyrimidin-2-yl)ethanamineYesYesCaspase-3: -10.0
Compound AModerateYesCaspase-3: -8.5
Compound BYesNoCaspase-3: -9.0

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